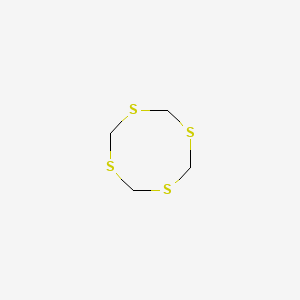
1,3,5,7-Tetrathiocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrathiocane can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide. The reaction typically occurs in an aqueous medium and involves heating the reactants to facilitate the formation of the cyclic structure. The general reaction is as follows:
Cl-(CH2)4-Cl+2Na2S→C4H8S4+4NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,5,7-Tetrathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5,7-Tetrathiocane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur content allows it to interact with biological molecules, making it useful in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetrathiocane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its ring structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial to its biological and chemical activity.
Comparison with Similar Compounds
1,3,5-Trithiane: A cyclic sulfur compound with three sulfur atoms in the ring.
1,3,5,7-Tetraoxocane: A cyclic compound with four oxygen atoms in the ring.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: An energetic material with a similar ring structure but containing nitrogen and nitro groups.
Uniqueness: 1,3,5,7-Tetrathiocane is unique due to its specific arrangement of sulfur atoms within the ring, which imparts distinct chemical reactivity and properties. Unlike its oxygen or nitrogen analogs, the sulfur atoms in this compound allow for unique redox chemistry and interactions with biological molecules.
Properties
CAS No. |
2373-00-4 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
1,3,5,7-tetrathiocane |
InChI |
InChI=1S/C4H8S4/c1-5-2-7-4-8-3-6-1/h1-4H2 |
InChI Key |
QRGGVNODEBZTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSCSCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















